molecular formula C16H12N2O3S B1317202 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid CAS No. 950360-17-5

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid

Cat. No.: B1317202
CAS No.: 950360-17-5
M. Wt: 312.3 g/mol
InChI Key: LDEKXTICGMAENE-UHFFFAOYSA-N
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Description

“3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid” is a specialty product for proteomics research . Its molecular formula is C15H10N2O3S and its molecular weight is 298.32 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzisothiazol-3-ylcarbonyl group attached to an amino-benzoic acid group . The exact structure can be found in databases like PubChem .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C15H10N2O3S) and molecular weight (298.32) . More detailed properties can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Microbial Studies

One study involved the synthesis of new pyridine derivatives using 2-amino substituted benzothiazole and other compounds. The synthesized compounds were screened for their antibacterial and antifungal activities, demonstrating the compound's potential as a precursor in developing antimicrobial agents (Patel & Agravat, 2007).

Antioxidant Activity Evaluation

Another research focused on synthesizing novel derivatives for antioxidant activity assessment. These compounds were evaluated for their potential in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity. The study aimed to compare these activities against standard antioxidants, showcasing the compound's relevance in developing antioxidant agents (Yüksek et al., 2015).

Structural and Spectral Comparisons

A comparative study of isomeric benzisothiazole and benzothiazole-based aromatic heterocyclic dyes was conducted. This research detailed the structural and spectral characterization, including their solvatochromism and reversible acid–base discoloration, highlighting the compound's utility in dye and pigment chemistry (Wang et al., 2015).

Polyaniline Doping

In materials science, research on polyaniline doped with benzoic acid and substituted benzoic acids, including 4-methylbenzoic acid, demonstrated the utility of these compounds in enhancing the conductivity and thermal stability of polyaniline. This study opens avenues for applications in conductive polymers and materials engineering (Amarnath & Palaniappan, 2005).

Synthesis of N-Methyl-benzisothiazolin-3-one

Another aspect of research explored the synthesis of N-Methyl-benzisothiazolin-3-one, a fungicide, from o-aminobenzoic acid. This work underlines the compound's role in the synthesis of agricultural chemicals, presenting an example of its application in developing fungicidal agents (Yan, 2009).

Biochemical Analysis

Biochemical Properties

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human mast cell tryptase, an enzyme involved in allergic reactions and inflammation . The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate. This interaction is crucial for its potential use in treating allergic conditions and other inflammatory diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacteria and fungi, indicating its antimicrobial properties . Additionally, it affects the expression of genes involved in inflammatory responses, thereby modulating the immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like human mast cell tryptase by binding to their active sites, thereby preventing substrate catalysis . This inhibition is time-dependent and involves the formation of a stable enzyme-inhibitor complex. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes and modulates immune responses without causing significant toxicity . At higher doses, it can cause adverse effects such as skin irritation and allergic reactions. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions The main metabolites include o-methylsulfinylbenzamide and o-methylsulfonylbenzamide .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific cellular compartments, such as the cytoplasm and nucleus, by targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its effects.

Properties

IUPAC Name

3-(1,2-benzothiazole-3-carbonylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-9-6-7-10(16(20)21)8-12(9)17-15(19)14-11-4-2-3-5-13(11)22-18-14/h2-8H,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEKXTICGMAENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=NSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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